molecular formula C14H11FO4 B6402775 4-(4-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid CAS No. 1261958-12-6

4-(4-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid

Cat. No.: B6402775
CAS No.: 1261958-12-6
M. Wt: 262.23 g/mol
InChI Key: OBZIIHZENWAYPI-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro and methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Starting Material: The synthesis begins with 4-fluoro-3-methoxyphenylboronic acid.

    Suzuki Coupling Reaction: The boronic acid is subjected to a Suzuki coupling reaction with 3-bromobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.

    Hydrolysis: The resulting product is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 4-(4-Fluoro-3-methoxyphenyl)-3-oxobenzoic acid.

    Reduction: Formation of 4-(4-Fluoro-3-methoxyphenyl)-3-hydroxybenzyl alcohol.

    Substitution: Formation of derivatives with substituted fluoro or methoxy groups.

Scientific Research Applications

4-(4-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is employed in the development of advanced materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluoro and methoxy groups can enhance binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-3-methoxyphenyl)-3-hydroxybenzoic acid
  • 4-(4-Bromo-3-methoxyphenyl)-3-hydroxybenzoic acid
  • 4-(4-Methyl-3-methoxyphenyl)-3-hydroxybenzoic acid

Uniqueness

4-(4-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

4-(4-fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-13-7-8(3-5-11(13)15)10-4-2-9(14(17)18)6-12(10)16/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZIIHZENWAYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690180
Record name 4'-Fluoro-2-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-12-6
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-fluoro-2-hydroxy-3′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261958-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-2-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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